2-[(1H-Pyrazol-1-yl)methyl]pyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1H-Pyrazol-1-yl)methyl]pyrimidine-4-carboxylic acid is a heterocyclic compound that features both pyrazole and pyrimidine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agrochemistry, and materials science. The presence of both pyrazole and pyrimidine moieties in its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1H-Pyrazol-1-yl)methyl]pyrimidine-4-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the reaction of a β-diketone with guanidine.
Coupling of Pyrazole and Pyrimidine Rings: The final step involves coupling the pyrazole and pyrimidine rings through a suitable linker, such as a methylene group, under appropriate reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using high-yielding reactions, cost-effective reagents, and scalable processes. Catalysts and solvents that facilitate the reactions while minimizing environmental impact are also considered.
Chemical Reactions Analysis
Types of Reactions
2-[(1H-Pyrazol-1-yl)methyl]pyrimidine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions often involve halogenating agents like bromine (Br₂) or chlorine (Cl₂).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[(1H-Pyrazol-1-yl)methyl]pyrimidine-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(1H-Pyrazol-1-yl)methyl]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
2-(1H-Pyrazol-1-yl)pyridine: Similar in structure but lacks the carboxylic acid group.
2-(1H-Pyrazol-1-yl)benzimidazole: Contains a benzimidazole ring instead of a pyrimidine ring.
2-(1H-Pyrazol-1-yl)quinoline: Features a quinoline ring instead of a pyrimidine ring.
Uniqueness
2-[(1H-Pyrazol-1-yl)methyl]pyrimidine-4-carboxylic acid is unique due to the presence of both pyrazole and pyrimidine rings, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C9H8N4O2 |
---|---|
Molecular Weight |
204.19 g/mol |
IUPAC Name |
2-(pyrazol-1-ylmethyl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H8N4O2/c14-9(15)7-2-4-10-8(12-7)6-13-5-1-3-11-13/h1-5H,6H2,(H,14,15) |
InChI Key |
OVUWUFCLBTZOPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)CC2=NC=CC(=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.